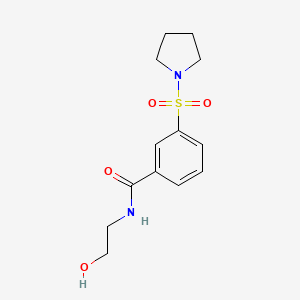

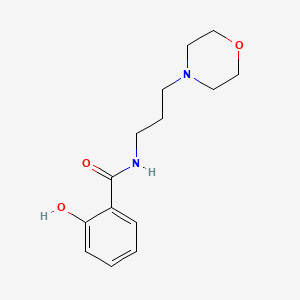

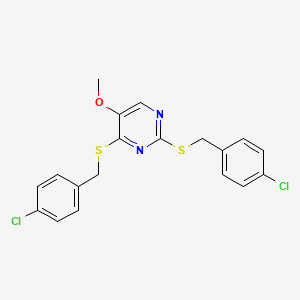

N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PHS-2 inhibitor, and it has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Antibacterial Activity

N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide derivatives demonstrate significant antibacterial activity. For instance, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and Staphylococcus aureus. Specific derivatives showed notable activity against these bacteria, indicating the potential of these compounds in antibacterial applications (Mobinikhaledi et al., 2006).

Synthesis and Process Improvement

Research has been conducted to improve the synthesis process of similar compounds, such as 2-Hydroxy-N-(pyridin-4-yl)benzamide. This research investigates various reaction conditions to optimize product yield, demonstrating the ongoing efforts to enhance the synthesis efficiency of benzamide derivatives (Dian, 2010).

Neurotransmitter Activity

Studies on Benzamide antipsychotics, which are structurally similar to N-(2-hydroxyethyl)-3-(pyrrolidine-1-sulfonyl)benzamide, have revealed insights into their classification and structure-activity relationships (QSAR). These compounds differ from first-generation antipsychotics in their clinical roles and structures, and their antipsychotic activity is enhanced by specific structural features (Guo Jun, 2011).

Acyl Transfer Reagent Applications

The compound has been utilized in the development of new acyl transfer reagents. For example, polystyryl N-methyl-N-acyl sulfonamide resins, which can be prepared using similar benzamide structures, have been used to synthesize N-substituted amides, highlighting its utility in organic synthesis (Li et al., 2004).

Radiopharmaceutical Synthesis

Benzamide derivatives are also relevant in the synthesis of radiopharmaceuticals. Compounds like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have been synthesized for the preparation of radiolabeled compounds, which are crucial in medical diagnostics and research (Bobeldijk et al., 1990).

Crystal Structure Analysis

The crystal structures of benzamide derivatives, such as N-p-Methylbenzyl benzamide, have been analyzed. These studies provide valuable information for understanding the molecular interactions and properties of these compounds, which is essential for their application in various scientific fields (Luo & Huang, 2004).

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c16-9-6-14-13(17)11-4-3-5-12(10-11)20(18,19)15-7-1-2-8-15/h3-5,10,16H,1-2,6-9H2,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFPPYVICJBYPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2371200.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2371208.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2371210.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}oxy)benzenecarboxylate](/img/structure/B2371211.png)

amine](/img/structure/B2371216.png)

![1-[(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2371220.png)